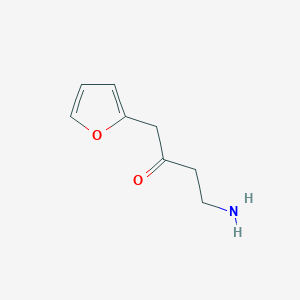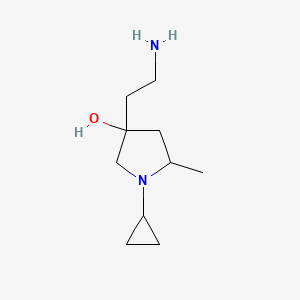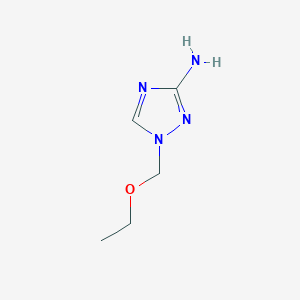![molecular formula C9H12ClN5 B13173738 (2-(4-Chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)ethyl)dimethylamine](/img/structure/B13173738.png)
(2-(4-Chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)ethyl)dimethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(4-Chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)ethyl)dimethylamine: is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of cancer research. The presence of the chloro group and the pyrazolo[3,4-d]pyrimidine scaffold in its structure makes it a promising candidate for various biochemical interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)ethyl)dimethylamine typically involves the following steps:
-
Formation of the Pyrazolo[3,4-d]pyrimidine Core: : The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as 4-chloro-1H-pyrazole and a suitable pyrimidine derivative. This reaction often requires the use of a base like potassium carbonate and a solvent such as dimethylformamide (DMF) under reflux conditions .
-
Introduction of the Ethyl Group: : The ethyl group can be introduced through an alkylation reaction using an ethyl halide (e.g., ethyl bromide) in the presence of a base like sodium hydride (NaH) in a polar aprotic solvent such as tetrahydrofuran (THF) .
-
Dimethylamine Substitution: : The final step involves the substitution of the ethyl group with dimethylamine. This can be achieved through a nucleophilic substitution reaction using dimethylamine gas or a dimethylamine solution in a suitable solvent like ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
化学反応の分析
Types of Reactions
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of dechlorinated derivatives.
Substitution: Formation of substituted pyrazolo[3,4-d]pyrimidine derivatives.
科学的研究の応用
(2-(4-Chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)ethyl)dimethylamine:
作用機序
The mechanism of action of (2-(4-Chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)ethyl)dimethylamine involves its interaction with specific molecular targets, particularly kinases like CDK2. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the cell cycle progression. This leads to the induction of apoptosis in cancer cells . The presence of the chloro group and the pyrazolo[3,4-d]pyrimidine scaffold enhances its binding affinity and specificity towards the target kinase .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: These compounds have an additional triazole ring, which can enhance their kinase inhibitory activities.
Thioglycoside Derivatives: These compounds contain a thioglycoside moiety, which can improve their solubility and bioavailability.
Uniqueness
- The presence of the chloro group in (2-(4-Chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)ethyl)dimethylamine enhances its binding affinity towards specific kinases, making it a more potent inhibitor compared to other similar compounds .
- The ethyl and dimethylamine groups contribute to its unique pharmacokinetic properties, such as improved solubility and metabolic stability .
特性
分子式 |
C9H12ClN5 |
|---|---|
分子量 |
225.68 g/mol |
IUPAC名 |
2-(4-chloropyrazolo[3,4-d]pyrimidin-1-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C9H12ClN5/c1-14(2)3-4-15-9-7(5-13-15)8(10)11-6-12-9/h5-6H,3-4H2,1-2H3 |
InChIキー |
LEMCNRZXBSUDKZ-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCN1C2=C(C=N1)C(=NC=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[3-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-one](/img/structure/B13173690.png)
![2-{[4-(difluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13173693.png)

![1-[4-(3-Azetidinyl)-1-piperazinyl]-2-methoxy-ethanone](/img/structure/B13173699.png)
![1-[(3R)-3-Aminopiperidin-1-yl]butan-1-one](/img/structure/B13173700.png)
![1-[4-Methoxy-2-(trifluoromethyl)phenyl]-2,2-dimethylpropan-1-ol](/img/structure/B13173707.png)
![Methyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13173712.png)
![Methyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B13173719.png)
![1-[2-(Aminomethyl)azepan-1-YL]-2-methylpropan-1-one](/img/structure/B13173723.png)

![2-Fluoro-6-[(3-methylbutan-2-yl)amino]benzonitrile](/img/structure/B13173744.png)
